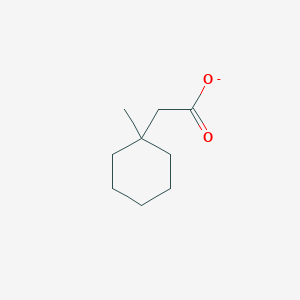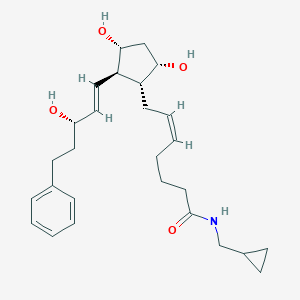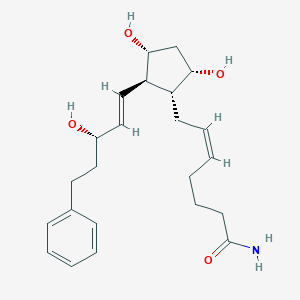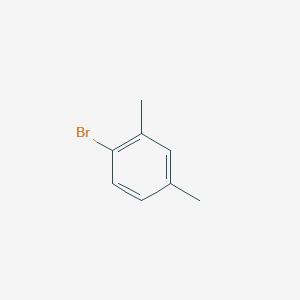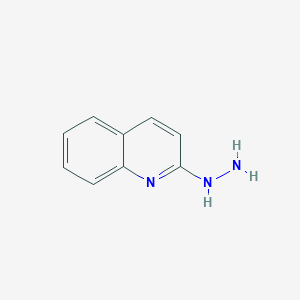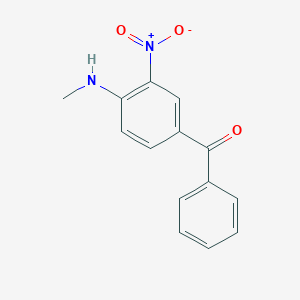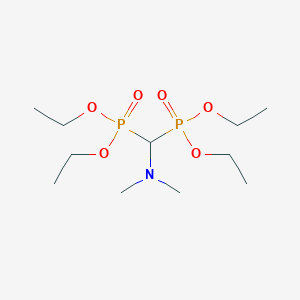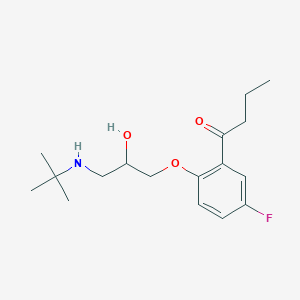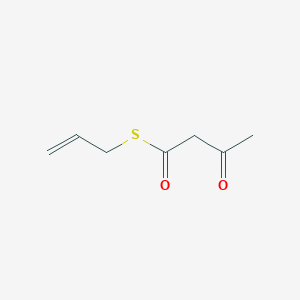
S-prop-2-enyl 3-oxobutanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-prop-2-enyl 3-oxobutanethioate, also known as ethyl 2-(butan-2-ylideneamino)-4-methylpentanoate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied. In
Wirkmechanismus
The mechanism of action of S-prop-2-enyl 3-oxobutanethioate is not fully understood. However, studies have shown that it inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are responsible for inflammation, pain, and fever. By inhibiting the activity of COX-2, S-prop-2-enyl 3-oxobutanethioate reduces inflammation, pain, and fever.
Biochemische Und Physiologische Effekte
S-prop-2-enyl 3-oxobutanethioate has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Additionally, it has been found to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). S-prop-2-enyl 3-oxobutanethioate has also been shown to reduce oxidative stress and increase antioxidant enzyme activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using S-prop-2-enyl 3-oxobutanethioate in lab experiments is its high yield of synthesis. Additionally, it has been found to be relatively stable and easy to handle. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of S-prop-2-enyl 3-oxobutanethioate can cause liver and kidney damage.
Zukünftige Richtungen
There are several future directions for the study of S-prop-2-enyl 3-oxobutanethioate. One direction is to further investigate its potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of cancer. Additionally, further research is needed to fully understand its mechanism of action and to develop safer and more effective derivatives of this compound.
Conclusion:
S-prop-2-enyl 3-oxobutanethioate is a promising chemical compound that has potential applications in various fields, including medicine. Its synthesis method has been extensively studied, and its mechanism of action has been partially elucidated. S-prop-2-enyl 3-oxobutanethioate has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, and it has been shown to inhibit the growth of cancer cells. However, further research is needed to fully understand its mechanism of action and to develop safer and more effective derivatives of this compound.
Synthesemethoden
S-prop-2-enyl 3-oxobutanethioate can be synthesized using various methods. One of the most common methods involves the reaction of S-prop-2-enyl 3-oxobutanethioate 2-oxo-4-mS-prop-2-enyl 3-oxobutanethioatepentanoate with 2-butanone thiosemicarbazone in the presence of sodium ethoxide. Another method involves the reaction of S-prop-2-enyl 3-oxobutanethioate acetoacetate with 2-butanone thiosemicarbazone in the presence of sodium ethoxide. Both methods result in the formation of S-prop-2-enyl 3-oxobutanethioate with high yields.
Wissenschaftliche Forschungsanwendungen
S-prop-2-enyl 3-oxobutanethioate has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been found to inhibit the growth of cancer cells and promote apoptosis. S-prop-2-enyl 3-oxobutanethioate has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
15780-65-1 |
|---|---|
Produktname |
S-prop-2-enyl 3-oxobutanethioate |
Molekularformel |
C7H10O2S |
Molekulargewicht |
158.22 g/mol |
IUPAC-Name |
S-prop-2-enyl 3-oxobutanethioate |
InChI |
InChI=1S/C7H10O2S/c1-3-4-10-7(9)5-6(2)8/h3H,1,4-5H2,2H3 |
InChI-Schlüssel |
PBBMCLQLJFQXQC-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)SCC=C |
Kanonische SMILES |
CC(=O)CC(=O)SCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



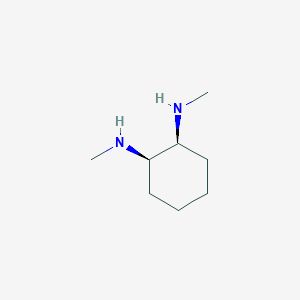
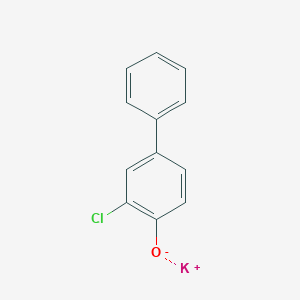
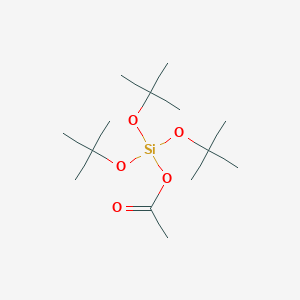
![2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide](/img/structure/B107632.png)
